molecular formula C12H10ClNO3 B11194596 8-chloro-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one

8-chloro-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one

Cat. No.: B11194596
M. Wt: 251.66 g/mol
InChI Key: MBOYLPUGXHIMIR-UHFFFAOYSA-N
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Description

8-Chloro-9-hydroxy-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one is a heterocyclic compound that features a fused chromene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-9-hydroxy-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorinated aromatic compound, the synthesis may proceed through steps involving halogenation, hydroxylation, and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-9-hydroxy-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

8-Chloro-9-hydroxy-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-chloro-9-hydroxy-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one involves its interaction with molecular targets within biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure due to the chromene ring.

    Quinolines: Share the fused ring system with nitrogen.

    Flavonoids: Contain similar hydroxylated aromatic systems.

Uniqueness

8-Chloro-9-hydroxy-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one is unique due to the specific arrangement of its fused rings and the presence of both chlorine and hydroxyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

8-chloro-9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one

InChI

InChI=1S/C12H10ClNO3/c13-8-5-10-7(4-9(8)15)6-2-1-3-14-11(6)12(16)17-10/h4-5,14-15H,1-3H2

InChI Key

MBOYLPUGXHIMIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)OC3=CC(=C(C=C23)O)Cl)NC1

Origin of Product

United States

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